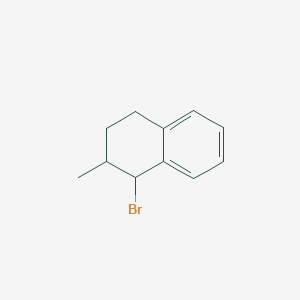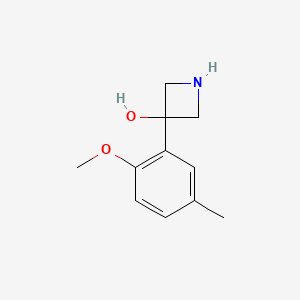
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Suzuki–Miyaura cross-coupling, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling can yield various substituted aromatic compounds .
科学的研究の応用
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology, it may be used to study the biological activities of azetidine derivatives . In industry, it can be used in the production of pharmaceuticals and other fine chemicals .
作用機序
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in the Suzuki–Miyaura coupling reaction, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product . The molecular targets and pathways involved in other applications may include enzymes, receptors, and signaling pathways relevant to the biological or medicinal context.
類似化合物との比較
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as other azetidine derivatives and oxetane derivatives . These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. For example, oxetane derivatives contain a four-membered ring with one oxygen atom instead of nitrogen, which can lead to different chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-(2-methoxy-5-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(14-2)9(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChIキー |
UYEXHUUZMUHGSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)C2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



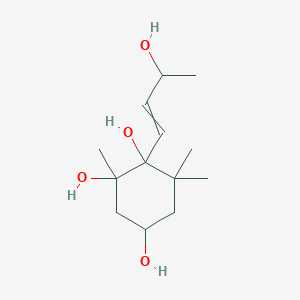
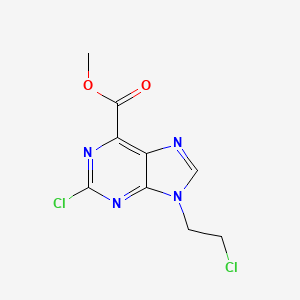
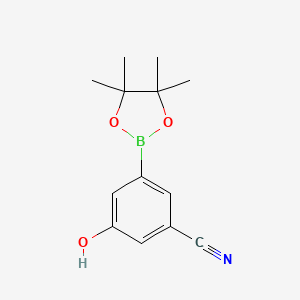
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

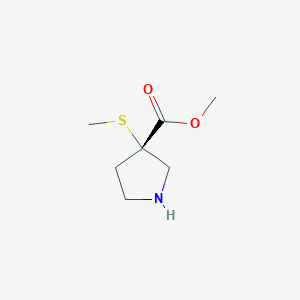
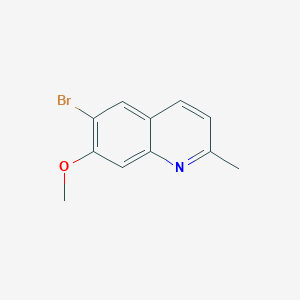
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
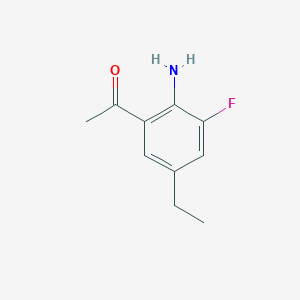

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
